アンジオテンシン II

概要

説明

Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. It is a key component of the renin-angiotensin-aldosterone system, which is responsible for maintaining cardiovascular homeostasis. Angiotensin II exerts its effects by binding to specific receptors on the surface of various cells, leading to vasoconstriction, increased blood pressure, and the release of aldosterone from the adrenal glands .

科学的研究の応用

Angiotensin II has numerous applications in scientific research, particularly in the fields of medicine and biology. It is used to study the mechanisms of blood pressure regulation and fluid balance, as well as the pathophysiology of hypertension and heart failure. Additionally, angiotensin II is employed in research on kidney function and the development of therapeutic agents targeting the renin-angiotensin-aldosterone system .

In the pharmaceutical industry, angiotensin II is used as a vasopressor to treat hypotension in critically ill patients. It is also investigated for its potential role in managing conditions such as septic shock and acute kidney injury .

作用機序

Target of Action

Angiotensin II (Ang II) is a peptide hormone that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS). Its primary targets are the angiotensin II receptor type 1 (AT-1) found on vascular smooth muscle cells . These receptors are involved in maintaining blood pressure and fluid homeostasis .

Mode of Action

Ang II interacts with its AT-1 receptors, leading to a series of effects. It acts as a vasoconstrictor , causing the smooth muscle cells in the walls of blood vessels to contract, resulting in the narrowing of blood vessels and an increase in blood pressure . This interaction also stimulates the release of aldosterone from the adrenal glands, which triggers the kidneys to retain sodium and lose potassium .

Biochemical Pathways

Ang II is part of the complex RAAS, which is involved in the regulation of blood pressure and fluid balance. It is derived from angiotensinogen, a precursor protein synthesized in the liver . The enzyme renin, released by the kidneys when blood pressure falls, splits angiotensinogen to produce angiotensin I. This is then converted into Ang II by the angiotensin-converting enzyme (ACE) in the lungs and kidneys . There’s also a non-renin dependent mechanism for the production of Ang II involving the substrate angiotensin-(1-12) and the enzyme chymase .

Pharmacokinetics

Ang II is used clinically to raise blood pressure in septic or other forms of shock . It is administered intravenously, and its effects are seen within minutes. The drug is now FDA-approved as a second-line vasopressor for the treatment of catecholamine-refractory vasodilatory shock .

Result of Action

The primary result of Ang II action is an increase in blood pressure. This is achieved through vasoconstriction (narrowing of blood vessels) and the stimulation of aldosterone release, which leads to sodium retention and potassium loss . These actions result in an increase in blood volume and pressure. Additionally, Ang II stimulates the sensation of thirst, leading to an increase in fluid consumption .

Action Environment

The action of Ang II can be influenced by various environmental factors. For instance, the sensitivity to Ang II is higher in efferent than afferent arterioles, suggesting a difference in the interaction between Ang II and endothelium-derived relaxing factor/nitric oxide . Moreover, the presence of ACE2 in human veins, healthy and atherosclerotic arteries, expressed in endothelial cells, smooth muscle cells, and macrophages, can influence the action of Ang II .

生化学分析

Biochemical Properties

Angiotensin II interacts with various enzymes and proteins. It is formed by the action of angiotensin-converting enzyme (ACE), which cleaves the C-terminal -His-Leu from the decapeptide, angiotensin I . Angiotensin II is a vasoconstrictor, while its precursor is inactive . It plays a crucial role in regulating cardiovascular hemodynamics and cardiovascular structure .

Cellular Effects

Angiotensin II has a complex series of effects on the body, the primary results are higher blood volume, increased blood pressure, and increased sodium (salt) levels . Angiotensin II binds to several receptors throughout the body, affecting many different systems and functions . It induces oxidative stress, cell growth, induction of cell migration and differentiation, remodeling of the extracellular matrix, regulation of pro-inflammatory genes, and apoptosis .

Molecular Mechanism

Angiotensin II exerts its effects at the molecular level through various mechanisms. It increases blood pressure by stimulating the Gq protein in vascular smooth muscle cells, which in turn activates an IP3-dependent mechanism leading to a rise in intracellular calcium levels and ultimately causing contraction .

Temporal Effects in Laboratory Settings

In laboratory settings, exposure to increasing altitude was associated with significant progressive increases in conventional and 24 h blood pressure, persisting throughout the exposure to 5400 m . The antihypertensive effect of an angiotensin II receptor blockade will likely be lost at very high altitudes .

Dosage Effects in Animal Models

Angiotensin II receptor antagonists are administered primarily to treat hypertension and proteinuria in cats and dogs . While angiotensin-converting enzyme (ACE) inhibitors and ARBs both affect the renin-angiotensin system, they have different mechanisms of action .

Metabolic Pathways

Angiotensin II is a part of the renin-angiotensin-aldosterone system (RAAS), a hormone system within the body that is essential for the regulation of blood pressure and fluid balance . The system is mainly comprised of the three hormones renin, angiotensin II, and aldosterone .

Transport and Distribution

Angiotensin II is distributed throughout the body, affecting many different systems and functions . It is transported and distributed within cells and tissues, including liver, adrenals, brain, lung, kidney, heart, and vasculature .

Subcellular Localization

Angiotensin-converting enzyme 2 (ACE2) is found on the apical surface of epithelial cells, differently from ACE, which is located between the apical and basolateral membranes in polarized cells . ACE2 plays its pivotal role in regulating blood pressure and consequently hypertension .

準備方法

Synthetic Routes and Reaction Conditions: Angiotensin II can be synthesized using solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to a growing peptide chain. This process involves the use of a resin-bound starting material, which is reacted with protected amino acids in the presence of coupling reagents. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods: In industrial settings, the production of angiotensin II involves large-scale solid-phase peptide synthesis, followed by purification using high-performance liquid chromatography. The purified peptide is then lyophilized to obtain a stable, dry powder that can be reconstituted for clinical use .

化学反応の分析

Types of Reactions: Angiotensin II primarily undergoes enzymatic reactions rather than traditional chemical reactions. It is formed from angiotensin I through the action of angiotensin-converting enzyme, which cleaves the peptide bond between specific amino acids .

Common Reagents and Conditions: The conversion of angiotensin I to angiotensin II requires the presence of angiotensin-converting enzyme, which is found in the lungs and kidneys. This reaction occurs under physiological conditions, with the enzyme acting as a catalyst to facilitate the cleavage of the peptide bond .

Major Products Formed: The primary product of the enzymatic conversion of angiotensin I is angiotensin II. This peptide hormone is the active form that exerts various physiological effects, including vasoconstriction and the release of aldosterone .

類似化合物との比較

- Angiotensin I

- Angiotensin III

- Angiotensin IV

- Angiotensin-(1-7)

Comparison: Angiotensin I is the precursor to angiotensin II and is converted to the active form by angiotensin-converting enzyme. Angiotensin III and angiotensin IV are metabolites of angiotensin II, with varying degrees of biological activity. Angiotensin-(1-7) is another peptide in the renin-angiotensin-aldosterone system that counteracts the effects of angiotensin II by promoting vasodilation and reducing blood pressure .

Angiotensin II is unique in its potent vasoconstrictive properties and its ability to stimulate aldosterone release, making it a critical regulator of blood pressure and fluid balance .

特性

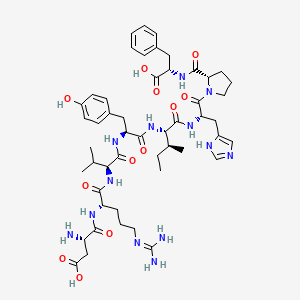

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55)/t28-,33-,34-,35-,36-,37-,38-,40-,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZGUSIXMZVURDU-JZXHSEFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H71N13O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196288 | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

As part of the renin-angiotensin-aldosterone-system (RAAS), angiotensin II raises blood pressure by vasoconstriction, increased aldosterone release by the adrenal zona glomerulosa, sodium and water reabsorption in the proximal tubular cells, and vasopressin secretion The direct action of angiotensin II on surrounding vessel walls is facilitated by binding to the G-protein-coupled angiotensin II receptor type 1 (AT-1) on vascular smooth muscle cells, which stimulates Ca2+/calmodulin-dependent phosphorylation of myosin and causes smooth muscle contraction that results in vasoconstriction. The RAAS is ultimately regulated by a negative feedback effect of angiotensin II on renin production by the juxtaglomerular cells of the renal afferent arteriole. Unresuscitated septic shock associated with marked hypovolemia, extracellular fluid volume depletion, decreased cardiac output, low arterial blood pressure and decreased systemic vascular resistance causes an increase in renin secretion by the juxtaglomerular cells, resulting in elevated angiotensin II plasma levels and an increased secretion of aldosterone from the adrenal cortex. Angiotensin II binding to AT-1 receptors causes dose-dependent vasoconstriction of both afferent and efferent glomerular arterioles. The most pronounced effect of angiotensin II results on efferent arterioles, resulting in reduced renal blood flow and increased glomerular filtration pressure. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4474-91-3, 11128-99-7 | |

| Record name | Angiotensin II [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004474913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11842 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Angiotensin II Human | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Angiotensin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001035 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。